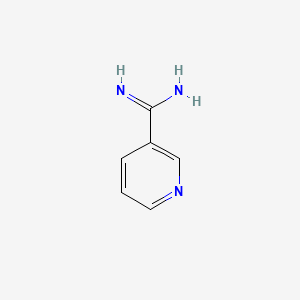

3-Pyridinecarboxamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-6(8)5-2-1-3-9-4-5/h1-4H,(H3,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGUUJNEJJPLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945941 | |

| Record name | Pyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23255-20-1 | |

| Record name | Pyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyridinecarboxamidine and Its Derivatives

Classical and Modern Synthetic Approaches to Pyridinecarboximidamines

The synthesis of pyridinecarboximidamines, the class of compounds to which 3-pyridinecarboxamidine belongs, has evolved from traditional methods to more sophisticated approaches, enabling the creation of a wide array of derivatives. These methods are foundational for accessing the core chemical structure.

Synthesis of N-Hydroxy-6-methyl-3-Pyridinecarboximidamide from 6-Methyl-3-pyridinecarboximidamide and Hydroxylamine (B1172632)

The synthesis of N'-hydroxy-substituted pyridinecarboximidamides represents a key transformation in the derivatization of this compound class. A study by Aksamitowski and colleagues in 2017 detailed efficient methods for preparing long-chain N'-hydroxy-N-alkyl- and N',N-dialkylpyridinecarboximidamides. researchgate.net One of the primary methods involves the direct reaction of a pyridinecarboximidamide with hydroxylamine.

Specifically for a compound like N-Hydroxy-6-methyl-3-pyridinecarboximidamide, a two-step procedure is often employed. The first step would be the synthesis of the precursor, 6-methyl-3-pyridinecarboximidamide. The subsequent step involves the reaction of this precursor with hydroxylamine to yield the final N'-hydroxy product. researchgate.net Research has indicated that a three-step procedure, starting from a pyridineamidoxime to form a pyridinehydroximoyl chloride intermediate, can be more efficient for synthesizing certain N'-hydroxy-N,N-dialkylpyridinecarboximidamides, particularly those with substituents at the 3 and 4 positions of the pyridine (B92270) ring. researchgate.net

The reaction conditions for the final hydroxylation step are critical for achieving good yields. The table below outlines representative yields for the synthesis of related N'-hydroxy-N-alkylpyridinecarboximidamides, illustrating the efficiency of the methodology. researchgate.net

| Compound | Starting Material | Yield (%) |

| N'-hydroxy-N-octylpyridine-2-carboximidamide | N-octylpyridine-2-carboximidamide | 71 |

| N'-hydroxy-N-(2-ethylhexyl)pyridine-2-carboximidamide | N-(2-ethylhexyl)pyridine-2-carboximidamide | 65 |

This table presents data on the synthesis of related compounds to illustrate the general efficiency of the synthetic methodology.

Exploration of Reaction Conditions and Catalyst Screening in Pyridinecarboximidamine Synthesis

The optimization of reaction conditions and the screening of catalysts are paramount for improving the efficiency, selectivity, and environmental footprint of pyridinecarboximidamine synthesis. unchainedlabs.com The choice of catalyst can dramatically influence reaction outcomes, reducing side reactions and simplifying purification processes. unchainedlabs.comsigmaaldrich.com

In the broader context of synthesizing pyridine derivatives, various catalytic systems have been explored:

Palladium Catalysts : Palladium-based catalysts, such as palladium hydroxide (B78521) on carbon, are utilized in hydrogenation reactions, for example, to remove chloro substituents from the pyridine ring. google.com The Catalexis platform, for instance, uses a curated set of phosphine (B1218219) ligands with a palladium source to optimize cross-coupling reactions. sigmaaldrich.com

Fluoride (B91410) Catalysts : In certain reactions, such as the synthesis of fluoro-substituted pyridinecarboxamides, potassium fluoride has been used effectively. google.com

Enzyme Catalysis : Biocatalysts offer high selectivity. For the industrial production of nicotinamide (B372718) (a related pyridinecarboxamide), the enzyme nitrile hydratase is used to hydrolyze 3-cyanopyridine (B1664610), avoiding further hydrolysis to nicotinic acid. atamanchemicals.com

Acid Catalysis : Acid catalysts are employed in rearrangement reactions to form the pyridinecarboxamide skeleton. google.com

Modern catalyst screening often involves high-throughput techniques and automated platforms that can test a large number of catalysts and reaction conditions simultaneously, including variations in temperature and pressure. unchainedlabs.comchemspeed.com Data-driven approaches and artificial intelligence are also being developed to predict optimal catalysts and conditions, accelerating the development process. nih.govarxiv.org

Strategies for Industrial-Scale Production of Pyridinecarboximidamine Scaffolds

The large-scale production of pyridinecarboximidamine scaffolds requires cost-effective and efficient synthetic strategies. Insights can be drawn from the industrial synthesis of nicotinamide (3-pyridinecarboxamide), a structurally similar compound produced in quantities of thousands of tons annually. atamanchemicals.comoecd.orghsppharma.com

Key industrial strategies include:

Synthesis from 3-Cyanopyridine : A common industrial route is the hydrolysis of 3-cyanopyridine. oecd.orghsppharma.com This process can be performed using a buffered aqueous solution in the presence of a catalyst. The resulting product solution is then purified, concentrated, and dried. atamanchemicals.com The use of the enzyme nitrile hydratase from Rhodococcus rhodochrous J1 for this hydrolysis is a prime example of a green chemistry approach, offering high selectivity and yield. atamanchemicals.com

Synthesis from Nicotinic Acid : An alternative method involves reacting molten nicotinic acid with ammonia (B1221849) gas, often catalyzed by ammonium (B1175870) salts. oecd.org The product is then purified through distillation, recrystallization, and centrifugation. oecd.org

For industrial applications, processes are typically enclosed to minimize environmental release. oecd.org A significant challenge in scaling up from laboratory to industrial production is the need to avoid purification methods like column chromatography, which are often not economically viable at large scales. google.com Therefore, developing synthetic routes that produce high-purity products directly or require simple recrystallization is a major focus for industrial production. google.com

Advanced Synthetic Techniques for Derivatization of the this compound Core

To explore the full potential of the this compound scaffold, chemists employ advanced synthetic techniques to create a diverse range of derivatives with specific functionalities and three-dimensional structures.

Multi-Step Synthesis Strategies for Complex Pyridinecarboximidamine Derivatives

The construction of complex molecules based on the this compound core typically involves multi-step synthetic sequences. These strategies allow for the precise installation of various functional groups and substituents.

Common strategies include:

Sequential Functionalization : A typical approach begins with a pre-functionalized pyridine ring, such as 2-chloro-5-nitropyridine. This allows for sequential reactions, for example, nucleophilic displacement of the chloro group, followed by reduction of the nitro group to an amine, and subsequent acylation to form the amide. google.com

Condensation Reactions : Many syntheses rely on the condensation of a pyridine-3-carboxylic acid or its reactive derivative (like an acid chloride) with a desired amine to form the carboxamide bond. google.comontosight.ai

Building the Ring System : In some cases, the pyridone ring itself is constructed as part of the synthesis. For instance, a two-step strategy can involve the hydrolysis of 3-cyanopyridine to 3-carbamoylpyridine, followed by oxidation and methylation.

Convergent Synthesis : More complex derivatives are often built using convergent approaches where different fragments of the molecule are synthesized separately and then joined together in the later stages of the synthesis. This is exemplified by the synthesis of a derivative containing a piperazinyl substituent, where the pyridinecarboxamide core and the substituted piperazine (B1678402) are coupled. ontosight.ai

These multi-step strategies provide the flexibility to create a vast library of compounds from common intermediates. ontosight.aiontosight.airesearchgate.net

Regioselective and Stereoselective Synthesis of Pyridinecarboximidamine Analogs

Achieving control over the spatial arrangement of atoms (stereoselectivity) and the position of functional groups (regioselectivity) is a hallmark of modern organic synthesis and is crucial for preparing specific, active isomers of complex molecules.

Key advanced techniques applicable to the synthesis of pyridinecarboximidamine analogs include:

Catalyst-Controlled Reactions : Asymmetric catalysis is a powerful tool for creating chiral molecules. While specific examples for pyridinecarboximidamines are not detailed in the provided context, the principles are broadly applicable. For instance, in the synthesis of other chiral molecules, palladium catalysts with chiral ligands are used to control the stereochemistry of bond formation. beilstein-journals.org

Substrate-Controlled Reactions : The existing stereochemistry in a starting material can direct the outcome of subsequent reactions. For example, the reduction of a ketone can be directed by bulky neighboring groups to produce a specific alcohol stereoisomer with high diastereoselectivity. beilstein-journals.org

Enzymatic Reactions : Enzymes are highly specific catalysts that can perform reactions with exceptional regio- and stereoselectivity. mdpi.com For instance, lipases can be used for the selective acylation of one hydroxyl group in a polyhydroxylated steroid. mdpi.com Such biocatalytic methods could be applied to selectively modify functional groups on a complex pyridinecarboximidamine derivative.

Cycloaddition Reactions : Reactions like the [3+3] annulation can be used to construct new rings with defined regiochemistry, which can be influenced by the electronic nature of the substituents on the reacting partners. rsc.org

Ene Reactions : The acyl nitroso-ene reaction has been used for the regioselective and stereoselective functionalization of natural products, demonstrating a method to introduce new functionalities at specific positions while preserving existing stereocenters. nih.gov

These advanced methods enable the synthesis of pyridinecarboximidamine analogs with precisely controlled three-dimensional structures, which is often a prerequisite for potent and selective biological activity. beilstein-journals.orgnih.gov

Chemical Reactivity and Transformation Studies of 3 Pyridinecarboxamidine Derivatives

Oxidation Reactions of Pyridinecarboximidamine Functionalities

The pyridine (B92270) ring, due to the lone pair of electrons on the nitrogen atom, is susceptible to oxidation, a common reaction for nitrogen-containing heterocycles. This reactivity is retained in 3-Pyridinecarboxamidine derivatives.

The most common oxidation reaction involving the this compound system is the formation of an N-oxide at the pyridine nitrogen. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA), hydrogen peroxide, or sodium percarbonate. organic-chemistry.org The reaction converts the tertiary amine of the pyridine ring into an N-oxide without affecting the carboxamidine group under controlled conditions.

While specific studies detailing the oxidation of this compound are not extensively documented, the oxidation of the closely related compound, 3-Pyridinecarboxamide (Nicotinamide), is well-established and serves as an excellent model for this reaction. The product, 3-Pyridinecarboxamide 1-oxide (also known as Nicotinamide (B372718) N-oxide), has been thoroughly characterized. nist.govnih.gov It is a stable, white crystalline solid. The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. scripps.eduwikipedia.org For instance, N-oxidation enhances the reactivity of the ring toward both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. scripps.eduwikipedia.org

Table 1: Characterization Data for 3-Pyridinecarboxamide 1-Oxide

| Property | Value | References |

|---|---|---|

| CAS Number | 1986-81-8 | nist.govnih.gov |

| Molecular Formula | C₆H₆N₂O₂ | nist.govnih.gov |

| Molecular Weight | 138.12 g/mol | nist.govnih.gov |

| Melting Point | 291-293 °C (decomposes) |

| Appearance | White to Off-White Powder | |

Reduction Chemistry of Pyridinecarboximidamine Groups

The reduction of the carboxamidine functional group offers a pathway to synthesize amine derivatives, which are valuable building blocks in medicinal chemistry and materials science.

The complete reduction of the this compound group yields 3-(aminomethyl)pyridine. This transformation involves the reduction of the carbon-nitrogen double bond within the amidine moiety to a methylene-amino group (-CH₂-NH₂). This can typically be achieved through catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide, or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).

While direct experimental data for the reduction of this compound is limited, the synthesis of the product, 3-(aminomethyl)pyridine, is well-established through other synthetic routes, confirming its identity and stability. rsc.orgdigitellinc.com The choice of reducing agent is critical, as harsh conditions or certain reagents can also reduce the pyridine ring itself to a piperidine (B6355638) ring. For example, studies using samarium diiodide on related pyridinecarboxamides have shown reduction of the amide to a methyl group rather than an amine. clockss.org

Table 2: Reactants and Products in the Reduction of this compound | Compound Name | Structure | Molecular Formula | Role | | :--- | :--- | :--- | :--- | | This compound | C₆H₇N₃ | Reactant | | 3-(Aminomethyl)pyridine | C₆H₈N₂ | Product |

Nucleophilic Substitution Reactions Involving Pyridinecarboximidamine Systems

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position.

Nucleophilic aromatic substitution on the pyridine ring occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom). quimicaorganica.orgstackexchange.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative ring nitrogen, resulting in a more stable intermediate compared to attack at the 3-position. stackexchange.com

Therefore, for a this compound derivative to undergo nucleophilic substitution with amines or thiols, a suitable leaving group (e.g., a halogen such as Cl, Br) must be located at the 2-, 4-, or 6-position. The 3-carboxamidine group itself is not a leaving group but acts as a deactivating meta-directing group for this type of reaction. In a hypothetical reaction, a 2-halo-3-pyridinecarboxamidine would react with an amine (R-NH₂) or a thiol (R-SH) to displace the halide and form the corresponding 2-amino or 2-thioether derivative.

Table 3: Hypothetical Nucleophilic Substitution Reactions

| Reactant | Nucleophile | Expected Product |

|---|---|---|

| 2-Chloro-3-pyridinecarboxamidine | Amine (R-NH₂) | 2-(Alkylamino)-3-pyridinecarboxamidine |

| 2-Chloro-3-pyridinecarboxamidine | Thiol (R-SH) | 2-(Alkylthio)-3-pyridinecarboxamidine |

Mechanistic Investigations of Key Reactions in Pyridinecarboximidamine Chemistry

Understanding the reaction mechanisms is fundamental to predicting reactivity and controlling product formation. The mechanism of nucleophilic aromatic substitution (SNAr) on the pyridine ring is particularly well-studied.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition Step: A nucleophile attacks an electron-deficient carbon atom on the pyridine ring that bears a leaving group (e.g., at C-2 or C-4). This initial attack is typically the rate-determining step and breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com

Elimination Step: The aromaticity is restored in a rapid subsequent step where the leaving group is expelled from the ring, resulting in the final substituted product.

The stability of the Meisenheimer complex is key to the reaction's feasibility and regioselectivity. When attack occurs at the 2- or 4-position, one of the resonance structures of the intermediate places the negative charge directly on the electronegative nitrogen atom. stackexchange.com This is a significant stabilizing factor. In contrast, attack at the 3-position does not allow for this delocalization of the negative charge onto the ring nitrogen, making the corresponding intermediate significantly less stable and the reaction much slower or nonexistent at that position. quimicaorganica.orgstackexchange.com This principle explains the strong preference for nucleophilic substitution at the positions ortho and para to the pyridine nitrogen.

Medicinal Chemistry and Biological Activity of 3 Pyridinecarboxamidine Derivatives

Target-Specific Enzyme Inhibition by Pyridinecarboximidamines

Derivatives of 3-Pyridinecarboxamidine have been identified as potent inhibitors of specific enzymes, a characteristic that is fundamental to the development of targeted therapies. The ability of these compounds to selectively interact with enzyme targets can lead to more effective treatments with potentially fewer side effects compared to broader-acting agents.

Elucidation of Binding Modes (Active Site vs. Allosteric Sites)

The mechanism by which these derivatives exert their inhibitory effects is a key area of investigation. Research into pyridine-3-carboxamide (B1143946) inhibitors has provided insights into their binding modes. For instance, studies on their interaction with E. coli DNA gyrase have confirmed predicted binding modes through crystal structures. nih.gov Understanding whether these compounds bind to the active site, where the substrate normally binds, or to an allosteric site, a secondary location that can regulate the enzyme's activity, is crucial for optimizing their inhibitory potential and specificity. The binding of an inhibitor to an allosteric site can induce a conformational change in the enzyme, thereby altering the shape of the active site and preventing the substrate from binding. This can be a particularly effective mode of inhibition as it is not in direct competition with the substrate.

Modulation of Protein Interactions and Cellular Signaling Pathways by Pyridinecarboximidamines

Beyond direct enzyme inhibition, this compound derivatives have shown potential in modulating protein-protein interactions (PPIs) and influencing cellular signaling pathways. PPIs are essential for a vast array of biological processes, and their dysregulation is often implicated in disease. Small molecules that can either inhibit or stabilize these interactions are of great therapeutic interest. nih.govnih.gov

The modulation of signaling pathways is a critical aspect of their biological activity. For example, some heterocyclic compounds are known to influence key signaling cascades involved in cell proliferation, differentiation, and survival. The aryl hydrocarbon receptor (AHR) signaling pathway, which is involved in epidermal differentiation, has been shown to be activated by certain carboxamide derivatives. nih.gov The ability of this compound derivatives to interfere with specific signaling pathways could be a key mechanism underlying their therapeutic effects.

Antiproliferative Activity Studies on Pyridinecarboximidamine Derivatives in Cancer Cell Lines

A significant focus of research into this compound derivatives has been their potential as anticancer agents. Numerous studies have investigated their ability to inhibit the growth of various cancer cell lines, with promising results observed in colorectal cancer models.

In vitro Efficacy Against Human Colorectal Adenocarcinoma (Caco-2)

Several studies have demonstrated the antiproliferative effects of pyridine (B92270) derivatives on the human colorectal adenocarcinoma cell line, Caco-2. For instance, a series of 1′H-spiro-indoline-3,4′-pyridine derivatives showed notable activity, with some compounds exhibiting IC50 values more potent than the standard chemotherapeutic drug Doxorubicin. nih.gov Specifically, the presence of a cyano group at the C3 position of the pyridine ring in one derivative enhanced its antiproliferative activity against Caco-2 cells, with an IC50 value of 7.83 ± 0.50 μM. nih.gov Another study on thiazolidine-2,4-dione derivatives also identified compounds with high cytotoxic effects against Caco-2 cells, with one compound showing an IC50 of 1.5μM. plos.org

In vitro Efficacy Against Colon Cancer (HCT-116) Cell Lines

The HCT-116 colon cancer cell line has also been a key model for evaluating the anticancer potential of pyridine derivatives. A number of 3-aryl-evodiamine derivatives have shown significant anti-proliferative activity against HCT-116 cells, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov For example, a methylsulfonylbenzene derivative demonstrated excellent anti-proliferative activity with an IC50 of 0.58 ± 0.04 μM. nih.gov Furthermore, iridium (III) polypyridyl complexes have also displayed high cytotoxic efficacy toward HCT-116 cells, with IC50 values as low as 1.75 ± 0.10 µM. mdpi.com

| Compound Class | Cell Line | IC50 Value | Reference |

| 1′H-spiro-indoline-3,4′-pyridine derivative | Caco-2 | 7.83 ± 0.50 μM | nih.gov |

| Thiazolidine-2,4-dione derivative | Caco-2 | 1.5 μM | plos.org |

| 3-aryl-evodiamine derivative | HCT-116 | 0.58 ± 0.04 μM | nih.gov |

| Iridium (III) polypyridyl complex | HCT-116 | 1.75 ± 0.10 µM | mdpi.com |

Exploration of Therapeutic Potential for this compound Derivatives in Various Diseases

The diverse biological activities of this compound and its derivatives suggest their therapeutic potential extends beyond cancer. The ability to inhibit specific enzymes and modulate cellular pathways opens up possibilities for treating a range of conditions. For example, their anti-inflammatory properties are being investigated, with some N-substituted-(indol-2-yl)carboxamides showing significant inhibitory effects in models of inflammation. researchgate.net

Furthermore, the structural similarities of these compounds to other biologically active molecules suggest potential applications in areas such as neurodegenerative diseases and infectious diseases. The development of carboxamide derivatives as ligands for the aryl hydrocarbon receptor (AHR) for the treatment of atopic dermatitis is one such example of their expanding therapeutic landscape. nih.gov Continued preclinical studies in various disease models will be crucial in fully elucidating the therapeutic potential of this promising class of compounds. ajwilsonresearch.com

Investigations of Specific Pyridinecarboximidamine Derivatives in Biological Systems

3-Pyridinecarboximidamide, N-(2-hydroxy-3-(1-piperidinyl)propoxy)-, also known as BGP-15, is a novel drug candidate that has been the subject of several clinical investigations, primarily for its potential in treating metabolic disorders. nih.govnih.gov Having progressed to Phase II human clinical trials, research has focused on its efficacy as an insulin (B600854) sensitizer. nih.govresearchgate.net

A significant phase II double-blind, placebo-controlled clinical trial was conducted in Hungary involving 42 non-diabetic patients with insulin resistance. bioworld.com The study found that daily oral administration of BGP-15 for 28 days led to a notable increase in whole-body glucose utilization compared to a placebo. researchgate.netbioworld.com No serious adverse events were reported during this trial, indicating a good safety profile. bioworld.comresearchgate.net Another Phase II trial was initiated to evaluate the safety and efficacy of BGP-15 as an add-on therapy for patients with Type 2 Diabetes Mellitus who were already being treated with metformin (B114582) and/or a sulfonylurea. clinicaltrials.gov However, this study was terminated early due to a lack of significant findings. researchgate.net

The proposed mechanism of action for BGP-15 is multifaceted. It is considered a co-inducer of Heat Shock Protein 72 (Hsp72), which plays a role in cellular stress resilience. nih.govresearchgate.net Additionally, BGP-15 is an inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1) and has been shown to reduce the production of mitochondrial reactive oxygen species (ROS). nih.gov By blocking the inflammatory cytokine JNK, BGP-15 is thought to prevent the inhibition of insulin receptor phosphorylation, thereby increasing insulin sensitivity. nih.gov Its ability to improve mitochondrial function is also a key aspect of its biological activity. bioworld.com

Beyond its effects on insulin sensitivity, preclinical studies and other research suggest BGP-15 may have a range of other therapeutic applications. It has shown potential as a cardioprotective agent in ischemia-reperfusion injury, in improving diastolic dysfunction in diabetic cardiomyopathy, and in treating heart failure. nih.govnih.gov Furthermore, it has been investigated for its potential benefits in Duchenne muscular dystrophy. nih.gov

Below is a summary of key findings from a human clinical trial on BGP-15 for insulin resistance.

| Trial Phase | Condition | Number of Patients | Key Findings |

| Phase II | Insulin Resistance | 42 | Increased whole-body glucose utilization. bioworld.com |

| Safe and well-tolerated. researchgate.net |

Structure-Activity Relationship (SAR) Analysis of Pyridinecarboximidamine Bioactive Compounds

The structure-activity relationship (SAR) of pyridinecarboxamidine derivatives is crucial for optimizing their biological activity and guiding the design of new, more potent compounds. While specific SAR studies on pyridinecarboximidine derivatives are limited in publicly available literature, analysis of the closely related pyridinecarboxamide scaffold provides valuable insights into how structural modifications influence their therapeutic effects. These studies reveal that changes to the pyridine ring, the carboxamide linker, and the terminal substituent groups can significantly impact potency and selectivity for various biological targets.

Investigations into pyridinecarboxamide derivatives have shown that the substitution pattern on the pyridine ring is a key determinant of activity. For example, in a series of imidazo[1,2-a]pyridine-8-carboxamides developed as antimycobacterial agents, modifications at different positions of the fused ring system led to significant variations in their inhibitory activity against Mycobacterium tuberculosis. nih.gov This highlights the importance of the electronic and steric properties of substituents on the pyridine core.

The nature of the substituent groups attached to the amide nitrogen also plays a critical role. In the development of glucokinase activators, various N-thiazol-2-ylacetamides with a pyridine-containing scaffold were synthesized. The SAR analysis revealed that specific substitutions on the thiazole (B1198619) ring were essential for potent activation of the enzyme. acs.org Similarly, for pyridine-2,6-dicarboxamide derivatives screened for antimicrobial activity, the nature of the groups attached to the two amide functionalities was found to be critical for their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

The table below summarizes representative SAR findings from studies on related pyridinecarboxamide derivatives, illustrating how structural changes affect biological outcomes.

| Compound Series | Structural Modification | Effect on Biological Activity | Target/Application |

| Imidazo[1,2-a]pyridine-8-carboxamides | Alterations on the imidazo[1,2-a]pyridine (B132010) core | Modulation of antimycobacterial potency | Mycobacterium tuberculosis nih.gov |

| Pyridine-2,6-dicarboxamides | Variation of substituents on the amide nitrogens | Significant impact on antimicrobial activity | Antibacterial/Antifungal nih.gov |

| Imidazo[1,2-a] pyridine derivatives | Introduction of various functional groups | Altered inhibitory activity against Nek2 kinase | Gastric Cancer nih.gov |

| N-phenyl-2-pyridinecarboxamide Rh(III) complexes | Substitution on the N-phenyl ring (e.g., para-trifluoromethyl) | Correlated with catalytic performance for NADH regeneration | Enzymatic CO₂ Reduction acs.org |

These examples from related compound classes underscore the principle that the biological activity of pyridine-based carboxamides and, by extension, pyridinecarboxamidines, is highly dependent on their specific chemical structures. The strategic modification of the pyridine ring and its substituents is a key approach in the rational design of new therapeutic agents. nih.govnih.gov

Computational Chemistry and Molecular Modeling of Pyridinecarboximidamines

Quantitative Structure-Activity Relationship (QSAR) Studies for Pyridinecarboximidamine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyridinecarboximidamine analogs, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are particularly valuable for rationalizing the structural requirements for their inhibitory activity against various biological targets.

In a representative 3D-QSAR study on a series of aminopyridine carboxamides as c-Jun N-terminal kinase-1 (JNK-1) inhibitors, a highly predictive CoMFA model was developed. nih.gov The statistical significance of this model is underscored by a cross-validated q² of 0.585 and a non-cross-validated r² of 0.988, indicating a robust correlation between the 3D structural features and the observed biological activity. nih.gov Such models are instrumental in identifying key steric and electrostatic fields around the molecules that are crucial for their interaction with the target protein. By mapping these fields, researchers can predict the activity of novel, unsynthesized analogs and guide the design of more potent inhibitors.

Another study on pyridine (B92270)/pyrimidine analogs as Mer kinase inhibitors also employed a 3D-QSAR approach, resulting in a CoMSIA (Comparative Molecular Similarity Indices Analysis) model with a cross-validated q² of 0.599 and a non-cross-validated r² of 0.984. nih.gov The external predictive ability of this model was confirmed with an r²ext of 0.728, demonstrating its utility in predicting the activity of new compounds. nih.gov These QSAR models, often developed in conjunction with molecular docking to ensure a reliable alignment of the compounds, provide a powerful platform for understanding the structure-activity landscape of pyridine-containing inhibitors.

| QSAR Model | Target | q² | r² | r²ext | Key Findings |

| CoMFA | c-Jun N-terminal kinase-1 (JNK-1) | 0.585 | 0.988 | - | Identified key steric and electrostatic features for inhibitory activity. nih.gov |

| CoMSIA | Mer kinase | 0.599 | 0.984 | 0.728 | Confirmed the rationality and good predictive ability of the model for designing new inhibitors. nih.gov |

| 3D Atom-Based QSAR | DNA Gyrase Subunit B (GyrB) | 0.78 (test set r²) | 0.918 | - | Revealed key structural features responsible for GyrB inhibitory activity. researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. For 3-Pyridinecarboxamidine, DFT calculations provide valuable insights into its electronic characteristics, which are fundamental to its chemical behavior and biological interactions. These calculations can determine various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

DFT studies on related pyridine derivatives have demonstrated that the electronic properties are significantly influenced by the nature and position of substituents on the pyridine ring. For instance, the HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. nih.gov The molecular electrostatic potential map illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. nih.gov In the MEP of pyridine derivatives, negative potential regions are typically located around the nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential regions are found around the hydrogen atoms. nih.gov

These computational analyses are crucial for understanding the non-covalent interactions that govern the binding of this compound to its biological targets. The insights gained from DFT calculations can guide the modification of the molecular structure to enhance its binding affinity and specificity.

| Parameter | Significance | Typical Findings for Pyridine Derivatives |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrophilic and nucleophilic attack. | Negative potential around nitrogen atoms, positive potential around hydrogen atoms. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Describes charge delocalization and intramolecular interactions. | Provides insights into the stability arising from hyperconjugative interactions. |

| Global Reactivity Descriptors (Hardness, Softness, Electronegativity) | Quantify the overall reactivity of the molecule. | These parameters are influenced by substituents and correlate with biological activity. nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are employed to predict its binding mode and affinity within the active site of a biological target, such as an enzyme or a receptor. This method is instrumental in elucidating the molecular basis of its biological activity and in the rational design of more potent and selective analogs.

The process of molecular docking involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various possible binding poses of the ligand within the protein's active site. These poses are then scored based on a scoring function that estimates the binding affinity. The results of molecular docking provide detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For example, docking studies of aminopyridine carboxamides with c-Jun N-terminal kinase-1 (JNK-1) have been used to determine the probable binding conformation of the inhibitors in the active site. nih.gov These simulations can reveal key amino acid residues that are crucial for binding and provide a structural basis for the observed structure-activity relationships. Similarly, docking of pyridine/pyrimidine compounds into the active site of Mer kinase has helped identify important hydrogen bonding and hydrophobic interactions. nih.gov

| Target Protein | PDB ID | Key Interacting Residues (Example) | Types of Interactions |

| c-Jun N-terminal kinase-1 (JNK-1) | Not specified in abstract | Not specified in abstract | Hydrogen bonding, hydrophobic interactions. nih.gov |

| Mer kinase | Not specified in abstract | Not specified in abstract | Hydrogen bonding, hydrophobic interactions. nih.gov |

| DNA Gyrase Subunit B (GyrB) | Not specified in abstract | Key amino acid residues of ATP-binding pocket | Hydrogen bond interactions. researchgate.net |

| Secretory Proteins in Glioblastoma | Various | GDF1, SLIT1, NPTX1, CREG2, SERPINI | Hydrogen bonds and other non-covalent interactions. mdpi.com |

Conformational Analysis and Energy Minimization of Pyridinecarboximidamine Structures

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves the systematic study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Identifying the low-energy, and therefore more populated, conformations is crucial for understanding how the molecule interacts with its biological target.

Energy minimization, also known as geometry optimization, is a computational process used to find the arrangement of atoms that corresponds to a local or global minimum on the potential energy surface. libretexts.orglibretexts.orgwikipedia.org This process is essential for obtaining a stable and realistic 3D structure of this compound before performing other computational studies like molecular docking or QSAR. Various algorithms, such as steepest descent and conjugate gradient methods, are used to iteratively adjust the atomic coordinates to minimize the total energy of the molecule, which is calculated using a force field or a quantum mechanical method.

The conformational flexibility of the pyridine ring and the carboximidine group can lead to different spatial arrangements that may have distinct binding affinities for a target protein. For instance, rotation around the C-C bond connecting the pyridine ring and the carboximidine group can result in different conformers. Studies on related terpyridine systems have shown that rotation about inter-ring C-C bonds can lead to different planar conformations, which in turn affects their coordination chemistry and assembly in the solid state. mdpi.com Understanding the preferred conformations of this compound is therefore critical for accurately predicting its binding mode and for designing analogs with improved properties.

| Computational Method | Purpose | Information Obtained |

| Systematic or Stochastic Conformational Search | To explore the conformational space of the molecule. | A set of possible low-energy conformations. |

| Energy Minimization (Geometry Optimization) | To find the most stable 3D structure(s). | Optimized molecular geometry with minimum potential energy. libretexts.orglibretexts.orgwikipedia.org |

| Potential Energy Surface (PES) Scanning | To map the energy landscape as a function of specific dihedral angles. | Identification of energy barriers between different conformations and the most stable conformers. libretexts.org |

Analytical and Spectroscopic Characterization Methodologies for Pyridinecarboximidamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Pyridinecarboxamidine. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the amidine group. The protons on the pyridine ring (H-2, H-4, H-5, and H-6) will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxamidine group, the H-2 and H-6 protons are expected to be the most deshielded. The protons of the -NH₂ and =NH groups of the amidine moiety would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena. For comparison, the aromatic protons in benzamidine (B55565) hydrochloride appear in the range of 7.5-7.8 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show six distinct signals. The carbon atom of the C=N bond in the amidine group is expected to have a chemical shift in the range of δ 150-165 ppm. The five carbon atoms of the pyridine ring will also show characteristic signals in the aromatic region, typically between δ 120 and 150 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 8.8 - 9.0 | 150 - 152 |

| C3 | - | 130 - 135 |

| C4 | 8.0 - 8.2 | 135 - 138 |

| C5 | 7.4 - 7.6 | 123 - 125 |

| C6 | 8.6 - 8.8 | 148 - 150 |

| C(=NH)NH₂ | - | 160 - 165 |

| NH₂ | Broad, variable | - |

| =NH | Broad, variable | - |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₇N₃, approx. 121.14 g/mol ).

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related aromatic amides often involve the cleavage of the bond between the aromatic ring and the substituent. nih.gov For this compound, key fragmentation patterns would likely include:

Loss of the amidine group: A significant fragment could be observed at m/z 78, corresponding to the pyridyl cation, resulting from the cleavage of the C-C bond between the pyridine ring and the carboxamidine group.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.

Loss of ammonia (B1221849) or cyanamide (B42294): The amidine group may fragment through the loss of neutral molecules like ammonia (NH₃) or cyanamide (CH₂N₂).

For comparison, the GC-MS data for benzamidine shows major peaks at m/z 120 (M-1), 104, and 77, indicating the loss of a hydrogen radical, an amino group, and the entire amidine functionality, respectively. nih.gov

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 121 | [C₆H₇N₃]⁺ (Molecular Ion) | - |

| 105 | [C₆H₅N₂]⁺ | NH₂ |

| 78 | [C₅H₄N]⁺ | C(NH)NH₂ |

| 51 | [C₄H₃]⁺ | HCN from pyridyl cation |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within the this compound molecule.

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the pyridine ring and the amidine group.

N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) and imine (NH) groups in the amidine moiety are expected to appear as medium to strong bands in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands in this region. orgchemboulder.com

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) of the imine is a key characteristic band for amidines and is expected to be found in the 1620-1680 cm⁻¹ region. acs.org

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of sharp bands between 1400 and 1600 cm⁻¹. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C=N stretching vibration is also typically Raman active. pitt.edu

Interactive Data Table: Key Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amidine) | 3100 - 3500 | 3100 - 3500 |

| C-H Stretch (Pyridine) | 3000 - 3100 | 3000 - 3100 |

| C=N Stretch (Amidine) | 1620 - 1680 | 1620 - 1680 |

| C=C, C=N Ring Stretch (Pyridine) | 1400 - 1600 | 1400 - 1600 |

| N-H Bend (Amidine) | 1580 - 1650 | Weak |

| C-N Stretch | 1250 - 1335 | Present |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The pyridine ring is the primary chromophore in this compound. The UV-Vis spectrum of pyridine typically shows two main absorption bands corresponding to π → π* and n → π* transitions. pitt.edu

For this compound, the spectrum is expected to be similar to that of other 3-substituted pyridines. The π → π* transitions, which are generally more intense, are expected to appear in the range of 200-280 nm. The n → π* transition, involving the non-bonding electrons on the nitrogen atom of the pyridine ring, is typically weaker and may be observed as a shoulder on the longer wavelength side of the π → π* band. The amidine substituent may cause a slight shift (bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted pyridine. Studies on aromatic imines have shown absorption maxima in the UV region, which are influenced by the solvent polarity. nih.govnih.gov

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λ_max, nm) for this compound

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~260 - 270 | High |

| n → π | ~280 - 300 | Low |

Note: The exact absorption maxima and molar absorptivity are dependent on the solvent used for the measurement.

Applications Beyond Medicinal Chemistry for Pyridinecarboximidamine Derivatives

A Versatile Scaffold: Utility as Building Blocks in General Organic Synthesis

3-Pyridinecarboxamidine and its derivatives serve as valuable starting materials and intermediates in a wide array of organic reactions, enabling the construction of complex molecular architectures. Their inherent reactivity, stemming from the presence of both a pyridine (B92270) ring and an amidine functional group, allows for a variety of chemical transformations.

The pyridine ring itself, a six-membered heteroaromatic system, can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions. The amidine moiety, with its two nitrogen atoms, can participate in condensation reactions, act as a nucleophile, or be transformed into other nitrogen-containing heterocycles. This dual reactivity makes this compound derivatives key precursors in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering efficiency and atom economy. acsgcipr.org

Pyridinecarboxamides, a closely related class of compounds, are recognized for their ability to form co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. This property is significant in the field of crystal engineering and supramolecular chemistry. mdpi.com

Table 1: Examples of Reactions Utilizing Pyridinecarboxamide Derivatives as Building Blocks

| Reaction Type | Reactant(s) | Product Type | Significance |

| Multicomponent Condensation | 3-Acetylpyridine, Aromatic Aldehydes, Ammonia (B1221849) | Terpyridines | Synthesis of important ligands for catalysts and metal-organic frameworks. mdpi.com |

| Hantzsch-type Pyridine Synthesis | β-Enamine Carbonyls, Rongalite (as C1 source) | Substituted Pyridines | Provides a facile method for preparing a variety of substituted pyridine derivatives. mdpi.com |

| One-Pot Three-Component Synthesis | α-Amino-pyridine, Aldehyde, Trimethylsilylcyanide | 3-Aminoimidazo[1,2-a]pyridines | Efficient synthesis of fused heterocyclic systems. arizona.edu |

Essential Intermediates: Role in Pharmaceutical and Agrochemical Development

The structural motif of 3-pyridinecarboxamide is a cornerstone in the synthesis of numerous active ingredients for the pharmaceutical and agrochemical industries. These derivatives often serve as crucial intermediates, providing the core scaffold upon which the final product is elaborated.

In the agrochemical sector, derivatives of 3-pyridinecarboxamide have demonstrated significant potential in crop protection. For instance, novel pyridine-3-carboxamide (B1143946) analogs have been synthesized and evaluated as effective agents against bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. nih.govresearchgate.net These compounds have shown the ability to enhance disease resistance in plants. researchgate.net Furthermore, various patents disclose the use of 3-pyridylcarboxamide derivatives for the control of a range of agricultural pests, including insects, acarids, and helminths. google.comgoogle.com

From a pharmaceutical manufacturing standpoint, pyridinecarboxamide derivatives are key intermediates in the synthesis of certain drugs. For example, they are utilized in the preparation of NK-1 receptor antagonists, a class of drugs with applications in managing chemotherapy-induced nausea and vomiting, among other conditions. google.com The synthesis of these complex molecules often involves multiple steps where the pyridinecarboxamide core is modified to achieve the desired pharmacological activity.

Table 2: Selected Agrochemical and Pharmaceutical Intermediates Derived from 3-Pyridinecarboxamide

| Intermediate | Target Application | Example of Final Product Class | Reference |

| N-(4-phenylthiazol-2-yl) nicotinamide (B372718) analogs | Agrochemical (Bactericide) | Agents against bacterial wilt | nih.govresearchgate.net |

| Various substituted 3-pyridylcarboxamides | Agrochemical (Pesticide) | Insecticides, Acaricides, Nematicides | google.comgoogle.com |

| Substituted Pyridinecarboxamides | Pharmaceutical | NK-1 Receptor Antagonists | google.com |

Beyond Traditional Chemistry: Applications in Specialty Chemicals and Advanced Materials

The utility of this compound derivatives extends into the realm of materials science and specialty chemicals, where their unique structural and electronic properties are harnessed to create functional materials.

One of the most promising areas of application is in the development of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The nitrogen atoms in the pyridine ring and the amidine group of this compound and its derivatives can act as excellent coordination sites for metal ions. By carefully selecting the metal center and the specific pyridinecarboxamidine-based ligand, researchers can design and synthesize MOFs with tailored pore sizes, shapes, and functionalities. rsc.orgresearchgate.net These materials have potential applications in gas storage and separation, catalysis, and sensing. For example, a zinc-based MOF incorporating 3-pyridinecarboxaldehyde (a related compound) as a co-ligand has been shown to be a selective luminescent sensor for chromium(VI) ions in aqueous solutions. researchgate.net

Furthermore, the ability of pyridine-containing ligands to influence the structure and dimensionality of coordination polymers is an active area of research. The introduction of pyridine-based ligands can induce structural reconfiguration in MOFs, leading to the formation of ultrathin two-dimensional materials with enhanced properties for applications such as electrocatalysis. rsc.org The versatility of pyridinecarboxamides in forming hydrogen-bonded networks also makes them valuable components in the field of supramolecular chemistry, enabling the construction of complex, self-assembled architectures. mdpi.comiucr.org

Table 3: Applications of Pyridinecarboxamidine Derivatives in Advanced Materials

| Material Type | Derivative Used As | Key Property/Application | Example |

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Porosity, Gas Storage, Catalysis, Sensing | Pyridine-3,5-dicarboxylic acid in the synthesis of new MOFs. rsc.org |

| Coordination Polymers | Bridging Ligand | Structural Diversity, Photoluminescence | Pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand forming 3D frameworks. researchgate.net |

| Supramolecular Assemblies | Hydrogen-Bonding Unit | Self-Assembly, Crystal Engineering | N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands. iucr.org |

Future Directions and Emerging Research Avenues in 3 Pyridinecarboxamidine Research

Design and Synthesis of Novel Pyridinecarboximidamine Scaffolds with Enhanced Activities

The development of novel synthetic methodologies is crucial for accessing a wider diversity of 3-pyridinecarboxamidine analogs with potentially enhanced biological activities. Current research focuses on creating more efficient and versatile synthetic routes. For instance, new pyridine-carboxamide derivatives have been synthesized from 3‐oxo‐N‐(3‐pyridyl)butanamide, yielding compounds with potential antitrypanosomal activity. researchgate.net Another approach involves the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives, which have shown potent in vitro activity against Mycobacterium tuberculosis. nih.gov

The design of these new scaffolds often involves computational methods to predict their interaction with biological targets. Molecular docking studies have been instrumental in identifying promising candidates for synthesis. For example, in the development of agents against bacterial wilt in tomatoes, molecular docking was used to identify pyridine-3-carboxamide (B1143946) analogs with strong binding affinities to target proteins in Ralstonia solanacearum. researchgate.netnih.gov

Future efforts will likely focus on scaffold hopping and the introduction of diverse substituents to explore new chemical space and improve pharmacokinetic and pharmacodynamic properties. The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, for instance, has yielded compounds with strong antibacterial activity, demonstrating the potential of exploring novel heterocyclic systems attached to the pyridine (B92270) core. nih.gov

Table 1: Examples of Novel Pyridinecarboxamidine Scaffolds and Their Reported Activities

| Scaffold | Target/Activity | Key Findings |

| Pyrazole-carboxamides | Antitrypanosomal | Synthesized from 3‐oxo‐ N ‐(3‐pyridyl)butanamide, showing potential against trypanosomes. researchgate.net |

| Pyrazolo[1,5-a]pyridine-3-carboxamides | Antitubercular | Exhibit nanomolar minimum inhibitory concentration (MIC) values against drug-susceptible and multidrug-resistant M. tuberculosis strains. nih.gov |

| N-(4-phenylthiazol-2-yl) nicotinamide (B372718) analogs | Antibacterial (Plant Pathogen) | Effective against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. researchgate.netnih.gov |

| Substituted Pyridine Carboxamides | SHP2 Inhibition (Anticancer) | A novel series of potent allosteric SHP2 inhibitors were discovered, with compound C6 showing excellent inhibitory activity and in vivo antitumor efficacy. nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial | Compounds exhibited strong antibacterial activity against Gram-positive bacteria, comparable to linezolid. nih.gov |

Advanced Pharmacological Profiling and Preclinical Evaluation of Promising Candidates

Once novel this compound derivatives with potent in vitro activity are identified, a thorough preclinical evaluation is essential to assess their potential as therapeutic agents. This involves a comprehensive pharmacological profiling to determine their efficacy, selectivity, and mechanism of action in relevant biological systems.

For example, a series of substituted pyridine carboxamide derivatives were identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer pathways. The most promising compound, C6, demonstrated excellent inhibitory activity against SHP2 and antiproliferative effects in a cancer cell line. nih.gov Importantly, preclinical evaluation in a mouse xenograft model showed that orally administered C6 displayed robust in vivo antitumor efficacy. nih.gov

Similarly, in the context of agricultural applications, pyridine-3-carboxamide analogs were evaluated for their effectiveness against bacterial wilt in tomatoes. Compound 4a was found to significantly enhance disease resistance in infected tomato plants, reducing the percentage of infection and pathogen quantity in plant tissues. researchgate.netnih.gov

Future preclinical studies should also include detailed pharmacokinetic and toxicological assessments to establish the safety and druggability of promising candidates. These studies are critical for advancing the most promising compounds towards clinical development.

Optimization of Green and Sustainable Synthetic Pathways for Pyridinecarboximidamine Production

The growing emphasis on environmentally friendly chemical processes has spurred research into green and sustainable synthetic methods for producing pyridinecarboximidamine derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

A notable example is the development of a green, efficient, and recoverable CeO2/MWCNT (ceria-doped multi-walled carbon nanotubes) nanocomposite catalyst for the synthesis of pyridine-3-carboxamides. researchgate.net This method utilizes a four-component reaction and offers several advantages, including high yields (92–98%) and short reaction times. researchgate.net The heterogeneous nature of the catalyst allows for its easy recovery and reuse, further enhancing the sustainability of the process.

Future research in this area will likely explore other novel catalytic systems, the use of renewable starting materials, and the implementation of flow chemistry techniques to further optimize the production of these valuable compounds on a larger scale.

Addressing Research Gaps and Resolving Discrepancies in Reported Biological Activity Data

As the body of literature on 3-pyridinecarboxamidines grows, it is inevitable that research gaps and occasional discrepancies in reported biological activities will emerge. A critical future direction is the systematic addressing of these issues to build a more robust understanding of the structure-activity relationships (SAR) and therapeutic potential of this compound class.

One current research gap is the limited understanding of the in vivo efficacy and safety profiles for many of the synthesized derivatives. While numerous studies report promising in vitro activity, more extensive preclinical evaluation is needed to translate these findings into tangible therapeutic applications.

Furthermore, direct comparative studies of different pyridinecarboximidamine scaffolds against a standardized panel of biological targets would be invaluable for resolving any discrepancies in reported potencies and for establishing a clearer picture of their relative advantages. The development of standardized assay protocols would also contribute to greater consistency and comparability of data across different research groups.

Exploration of Novel Biological Targets and Therapeutic Areas for Pyridinecarboximidamines

The versatility of the this compound scaffold suggests that its therapeutic applications may extend beyond the currently explored areas. A key future direction is the systematic exploration of novel biological targets and therapeutic indications for these compounds.

Recent research has already pointed towards exciting new possibilities. For instance, the discovery of pyridine carboxamide derivatives as potent glucokinase activators suggests their potential for the treatment of type 2 diabetes. nih.gov Additionally, certain pyridine derivatives have been investigated for their effects on perfusion pressure and their interaction with muscarinic receptors, indicating potential cardiovascular applications. researchgate.net

The antibacterial activity of 3-(pyridine-3-yl)-2-oxazolidinone derivatives against Gram-positive bacteria, including strains resistant to other antibiotics, highlights their potential in combating infectious diseases. nih.gov Moreover, the identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides with activity against Mycobacterium tuberculosis opens up new avenues for the development of novel anti-TB drugs. researchgate.net

Future screening of pyridinecarboximidamine libraries against a broad range of biological targets, including enzymes, receptors, and ion channels, is likely to uncover new and unexpected therapeutic opportunities. This exploration will be crucial for realizing the full potential of this promising class of compounds.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate LD₅₀/LC₅₀. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Survival analysis (Kaplan-Meier curves) assesses time-dependent effects. Open-source tools like R/Bioconductor ensure reproducibility .

Q. How can interdisciplinary approaches enhance this compound’s application in drug discovery?

- Methodological Answer : Integrate medicinal chemistry with cheminformatics (e.g., QSAR models) and bioinformatics (e.g., pathway enrichment analysis). Collaborate with crystallography labs for target-ligand co-structures. Validate findings in disease-relevant models (e.g., patient-derived organoids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.